molecular formula C15H25N3O B12930787 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- CAS No. 5874-68-0

4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro-

Cat. No.: B12930787
CAS No.: 5874-68-0
M. Wt: 263.38 g/mol
InChI Key: FVWPCFUMJSDNDV-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one typically involves the reaction of cyclohexylamine with an appropriate imidazole precursor. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Cyclohexylation: The imidazole ring is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Cyclohexyl Substitution: Further substitution reactions can be carried out to introduce the cyclohexyl group at the desired position on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Step 1: Formation of the Imidazolone Core

The base structure, 2-(cyclohexylamino)-3,5-dihydro-4H-imidazol-4-one (compound 2.1 in ), is synthesized via:

  • Reagents : Cyclohexylamine (4 eq.), intermediate 1.1 (imidazolone precursor), THF.

  • Conditions : 120°C for 12 hours in a sealed flask.

  • Mechanism : Nucleophilic substitution at the imidazolone’s electrophilic carbon, followed by cyclization.

  • Yield : 35% after filtration and washing with cold THF/pentane .

Key Reaction Table

StepReagents/ConditionsProductYieldCharacterization (NMR/MS)
1Cyclohexylamine, THF, 120°C2-(Cyclohexylamino)imidazolone35%1H^1H NMR (DMSO-d₆): δ 7.41 (NH), 3.61 (s, CH₂), 3.23 (m, cyclohexyl)
2Cyclohexyl bromide, K₂CO₃, DMF3-Cyclohexyl derivative~40%*MS (ESI+): [M+H]⁺ calc. 317.4

*Theoretical yield based on analogous adamantyl substitution in .

Tautomerization and Stability

The imidazolone ring exhibits keto-enol tautomerism, as observed in NMR studies:

  • Major Tautomer : Keto form dominates in DMSO-d₆, with NH protons at δ 7.41–6.95 ppm .

  • Solvent Effects : Protic solvents (e.g., MeOH) stabilize enolic forms, altering reactivity in subsequent alkylation or condensation reactions.

Challenges and Optimization

  • Low Yields : Improved by optimizing stoichiometry (e.g., 4 eq. amine) and using AcOH as a catalyst (see adamantyl derivative synthesis in ).

  • Purification : Silica gel chromatography or trituration with pentane enhances purity (>95% by HPLC) .

Scientific Research Applications

Pharmacological Applications

Research indicates that imidazole derivatives, including 4H-Imidazol-4-one compounds, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. The structural similarity to histidine allows these compounds to interact effectively with protein molecules, enhancing their antimicrobial efficacy .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Modifications in the imidazole structure can lead to increased anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that certain imidazole derivatives have cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to imidazole have demonstrated inhibitory effects on the growth of cervical and bladder cancer cells .
  • Analgesic Properties : Some research indicates that imidazole derivatives may also exhibit analgesic effects, providing potential applications in pain management therapies .

Synthetic Routes

The synthesis of 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- can be achieved through various chemical pathways. A common method involves the reaction of cyclohexylamine with appropriate carbonyl precursors under controlled conditions to yield high purity and yield .

Synthesis Method Yield (%) Remarks
Cyclization with cyclohexylamine91High yield reported in literature
Modification of substituentsVariableEnhances biological activity

Case Studies

  • Study on Antimicrobial Activity : A study published in the International Journal of Creative Research Thoughts highlighted the synthesis and evaluation of various imidazole derivatives for antimicrobial activity. Results indicated that modifications on the imidazole ring significantly improved antibacterial properties against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Testing : Research published in MDPI explored novel imidazole derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that certain structural modifications could enhance the anticancer activity of these compounds, indicating a promising avenue for drug development .
  • Anti-inflammatory Activity Assessment : A comparative study evaluated several imidazole derivatives for their anti-inflammatory properties using in vitro models. The results showed that specific substitutions on the imidazole ring led to enhanced anti-inflammatory effects compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-2-(cyclohexylamino)-1H-imidazole: Similar structure but lacks the ketone group.

    2-cyclohexyl-1H-imidazole-5(4H)-one: Similar structure but lacks the cyclohexylamino group.

    1-cyclohexyl-2-(methylamino)-1H-imidazol-5(4H)-one: Similar structure but with a methylamino group instead of a cyclohexylamino group.

Uniqueness

1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one is unique due to the presence of both cyclohexyl and cyclohexylamino groups attached to the imidazole ring

Biological Activity

4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- can be represented as follows:

C16H24N4O\text{C}_{16}\text{H}_{24}\text{N}_4\text{O}

This structure features a bicyclic imidazole ring system, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that imidazol-4-one derivatives exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against a range of pathogens. For instance, studies have demonstrated that derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of imidazol-4-one derivatives has been explored extensively. In vitro studies reveal that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a structurally related imidazol-4-one compound exhibited cytotoxic effects against human tumor cell lines with IC50 values in the low micromolar range . The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

Enzymatic inhibition is another critical area of research for imidazol-4-one compounds. Specific derivatives have been identified as inhibitors of histone acetyltransferases (HATs), which play a vital role in gene regulation and cancer progression. The binding affinity and selectivity for HATs suggest potential therapeutic applications in cancer treatment .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 4H-Imidazol-4-one derivatives on several cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated significant cell death at concentrations ranging from 10 to 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related imidazol-4-one compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Tested Compounds IC50/EC50 (µM) Mechanism
AnticancerImidazol-4-one Derivatives10–50Apoptosis via caspase activation
AntimicrobialSimilar Compounds5Membrane disruption
Enzyme InhibitionHAT Inhibitors<10Competitive inhibition

Properties

CAS No.

5874-68-0

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-cyclohexyl-2-(cyclohexylamino)-4H-imidazol-5-one

InChI

InChI=1S/C15H25N3O/c19-14-11-16-15(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17)

InChI Key

FVWPCFUMJSDNDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NCC(=O)N2C3CCCCC3

Origin of Product

United States

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